molecular formula C8H8OS B15210387 2,3-Dihydro-1-benzofuran-6-thiol CAS No. 90590-08-2

2,3-Dihydro-1-benzofuran-6-thiol

Cat. No.: B15210387
CAS No.: 90590-08-2
M. Wt: 152.22 g/mol
InChI Key: IZGCQLXWBUWPGO-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-6-thiol is a sulfur-containing heterocyclic compound It features a benzofuran ring system with a thiol group (-SH) attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-thiol typically involves the cyclization of appropriate precursorsAnother approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of 2,3-Dihydrobenzofuran-6-thiol can be achieved through eco-friendly methods such as fast pyrolysis of biomass. For instance, the fast pyrolysis of Dendrocalamus asper biomass has been shown to yield significant quantities of 2,3-Dihydrobenzofuran-6-thiol .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-6-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Thioethers.

Mechanism of Action

The biological activity of 2,3-Dihydrobenzofuran-6-thiol is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it disrupts essential cellular processes .

Comparison with Similar Compounds

    Benzofuran: Lacks the thiol group, resulting in different chemical and biological properties.

    2,3-Dihydrobenzofuran: Similar structure but without the thiol group, leading to reduced reactivity in certain reactions.

    Benzothiophene: Contains a sulfur atom in the ring, offering different electronic properties and reactivity.

Uniqueness: 2,3-Dihydrobenzofuran-6-thiol is unique due to the presence of both the benzofuran ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

90590-08-2

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-6-thiol

InChI

InChI=1S/C8H8OS/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,10H,3-4H2

InChI Key

IZGCQLXWBUWPGO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)S

Origin of Product

United States

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